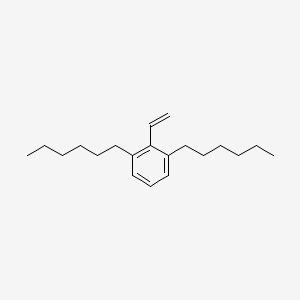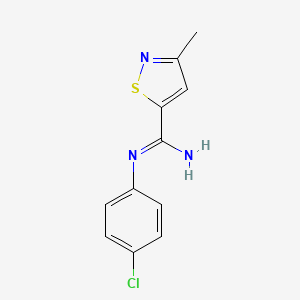
N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboximidamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The compound’s structure allows it to bind to particular receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar aromatic structure but differs in its functional groups and biological activities.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds have a different heterocyclic ring but exhibit similar antimicrobial properties.
Uniqueness
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is unique due to its specific thiazole ring structure and the presence of a carboximidamide group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
184842-87-3 |
|---|---|
Formule moléculaire |
C11H10ClN3S |
Poids moléculaire |
251.74 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide |
InChI |
InChI=1S/C11H10ClN3S/c1-7-6-10(16-15-7)11(13)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14) |
Clé InChI |
OUSUWFXHNNTAGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1)C(=NC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


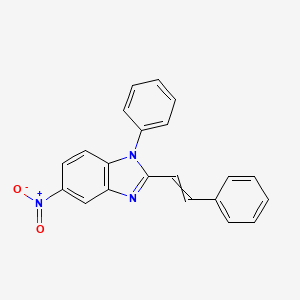
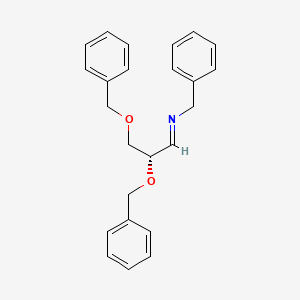

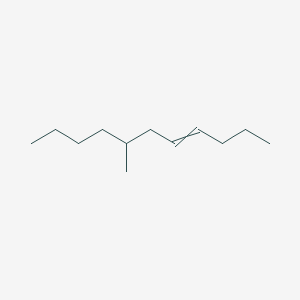
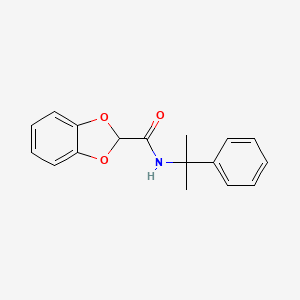
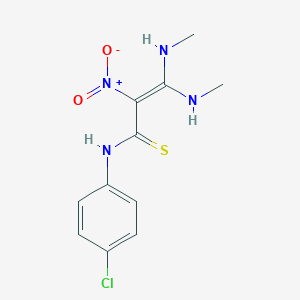
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


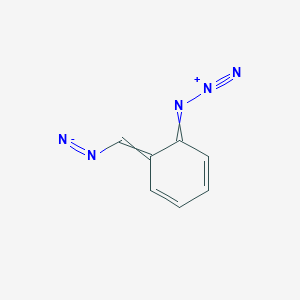
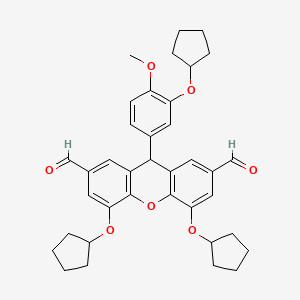
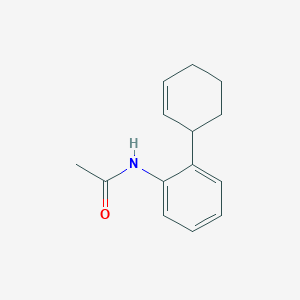
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
